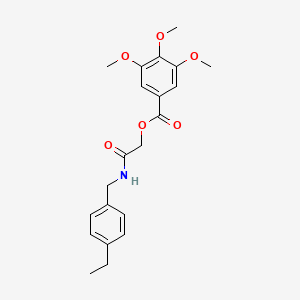![molecular formula C16H19N5O2S B2424987 N-[(thiophène-2-yl)méthyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903136-61-7](/img/structure/B2424987.png)
N-[(thiophène-2-yl)méthyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a polyheterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science and technology. This compound is characterized by the presence of a morpholine ring, a thiophene moiety, and a pyrrolo[3,4-d]pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex polyheterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its diverse reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multicomponent reactions (MCRs). One common approach is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of MCRs, such as high efficiency, atom economy, and selectivity, make them suitable for large-scale synthesis. The use of microwave-dielectric heating and Lewis acid catalysts can be adapted for industrial applications to optimize yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolo[3,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The morpholine ring and thiophene moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring or thiophene moiety.
Mécanisme D'action
The mechanism of action of 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a ligand in metal complexes, it can inhibit enzymatic reactions by chelating metal ions, thereby altering the activity of the enzyme. This compound’s anticancer activity is attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Shares a similar polyheterocyclic structure and is synthesized via a similar multicomponent reaction process.
(E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: A thiophene-derived Schiff base ligand used in the synthesis of metal complexes with significant biological activities.
Uniqueness
2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific combination of a morpholine ring, thiophene moiety, and pyrrolo[3,4-d]pyrimidine core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various scientific research applications.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-16(18-9-13-2-1-7-24-13)21-10-12-8-17-15(19-14(12)11-21)20-3-5-23-6-4-20/h1-2,7-8H,3-6,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUIEYSMOFNBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)
![2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2424909.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-{[4-(2-fluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2424913.png)


![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)




